Bifunctional Alkyl Bromide Reactivity: Quantified Functional Group Density vs. Symmetrical Hexaalkoxytriphenylenes
Unlike symmetrical hexaalkoxytriphenylenes (HAT5, HAT6) which possess zero chemically addressable functional groups on their six alkyl/alkoxy chains, the target compound contains exactly two terminal primary alkyl bromide groups (at the terminus of each 5-bromopentyloxy chain at positions 2 and 3). This provides a functional group density of 2 reactive sites per molecule, enabling stoichiometrically controlled dimerization, oligomerization, or polymerization without requiring post-synthetic deprotection or cleavage of existing ether linkages [1]. In contrast, symmetrical comparators HAT5 and HAT6 require aggressive ether cleavage conditions (e.g., B-bromocatecholborane) to introduce even a single functional group, a process that is inherently low-yielding and non-selective [2].
| Evidence Dimension | Number of chemically addressable functional groups per molecule for covalent elaboration |
|---|---|
| Target Compound Data | 2 (two terminal primary alkyl bromides on C5 spacers at positions 2 and 3) |
| Comparator Or Baseline | HAT6 (hexakis(hexyloxy)triphenylene): 0 functional groups; HAT5 (hexakis(pentyloxy)triphenylene): 0 functional groups |
| Quantified Difference | Absolute gain of 2 reactive sites vs. 0 for symmetrical comparators (infinite-fold increase) |
| Conditions | Structural comparison based on molecular formula and regiochemistry; reactivity validated via the established nucleophilic substitution chemistry of primary alkyl bromides in triphenylene discotics |
Why This Matters
For procurement decisions, this directly determines whether a compound can serve as a building block for covalent materials assembly—HAT5/HAT6 cannot without destructive functionalization, while the target compound is pre-functionalized for immediate use.
- [1] Boden, N., Bushby, R.J., Cammidge, A.N., Headdock, G. Synthesis of functionalized triphenylenes by selective ether cleavage with B-bromocatecholborane. Journal of Materials Chemistry, 1997, 7, 601–605. Establishes that symmetrical hexaalkoxytriphenylenes require harsh cleavage reagents to introduce functional groups; contrasts with pre-functionalized mixed-tail derivatives. View Source
- [2] Bushby, R.J., Lozman, O.R. Discotic liquid crystals 25 years on. Current Opinion in Colloid & Interface Science, 2002, 7, 343–354. View Source
